N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
Properties
IUPAC Name |
N-benzyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3S/c22-18-10-8-17(9-11-18)20-19-7-4-12-24(19)13-14-25(20)21(26)23-15-16-5-2-1-3-6-16/h1-12,20H,13-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPLTWSGGWHXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=S)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.
Structural Analogs with Pyrrolo[1,2-a]pyrazine Core
Key Observations :
- The carbothioamide group in the target compound distinguishes it from the amide in 2e and the benzoyl group in V003-3819 . Thioamides exhibit stronger hydrogen-bond acceptor capacity but may reduce metabolic stability compared to amides.
Fluorophenyl-Substituted Heterocycles
Key Observations :
- The imidazole derivative 5b shows a higher melting point (221–223°C) than the pyrrolo[1,2-a]pyrazine analogs, likely due to stronger intermolecular interactions from the hydroxyl and imidazole groups.
- Pyrazoline derivatives (e.g., compound 1 ) lack the fused bicyclic structure of the target compound, reducing conformational rigidity.
Biological Activity
N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyrrolo[1,2-a]pyrazine core with a benzyl group and a fluorophenyl substituent. The presence of these functional groups may enhance its interaction with biological targets.
Structural Formula
This formula indicates the compound's complexity and potential for diverse interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways.
- Interaction with Receptors : It may modulate receptor activity linked to neurological functions and cancer pathways.
Biological Activity Overview
Recent studies have highlighted several important biological activities associated with this compound:
Anticancer Activity
This compound has demonstrated promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Significant inhibition |
| A549 (Lung Cancer) | 8.3 | Moderate inhibition |
| HeLa (Cervical Cancer) | 12.0 | Effective growth suppression |
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects against oxidative stress. In studies involving neuronal cell cultures:
- Reduction in Cell Death : At concentrations above 5 µM, this compound significantly reduced apoptosis induced by oxidative stress.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Study on Cancer Cell Lines :
- Neuroprotection Study :
-
Enzyme Inhibition Profile :
- A detailed enzymatic assay revealed that the compound acts as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolo[1,2-a]pyrazine core precursors. Key steps include:
- Core Formation : Intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium catalysts (e.g., Pd(OAc)₂) under inert conditions .
- Substituent Introduction : Alkylation with benzyl halides (e.g., benzyl bromide) in ethanol or DMF under reflux (70–90°C) with bases like K₂CO₃ to introduce the benzyl group .
- Thioamide Functionalization : Reaction with thiosemicarbazide in ethanol under reflux, often requiring 12–24 hours for completion .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for the benzyl group (δ 4.2–4.5 ppm, singlet, -CH₂-), 4-fluorophenyl (δ 7.1–7.4 ppm, aromatic protons), and pyrrolo-pyrazine core (δ 2.8–3.5 ppm, multiplet, -CH₂-) .
- ¹³C NMR : Carbothioamide carbon at δ 180–185 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 423.12) .
- Infrared (IR) : Stretching bands for C=S (1050–1150 cm⁻¹) and NH (3200–3400 cm⁻¹) .
Q. What preliminary biological assays are recommended to assess its activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) to measure binding affinity (Kᵢ values) .
Advanced Research Questions
Q. How does structural modification (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and evaluate activity shifts. For example:
- Fluorophenyl : Enhances metabolic stability and lipophilicity (logP ~3.2), improving blood-brain barrier penetration .
- Chlorophenyl : Increases steric bulk, reducing IC₅₀ against CYP450 enzymes by 2-fold compared to fluorophenyl analogs .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to compare binding poses in target active sites .
Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?
- Methodological Answer :
- Hypothesis Testing :
- Metabolic Stability : Measure compound half-life in cell lysates using LC-MS/MS. Low stability in HeLa cells (t₁/₂ = 2.5 hrs) vs. MCF-7 (t₁/₂ = 6 hrs) may explain variability .
- Efflux Pump Activity : Inhibit P-glycoprotein (e.g., with verapamil) to assess if cytotoxicity increases in resistant lines .
- Transcriptomic Profiling : RNA-seq to identify differential expression of apoptosis-related genes (e.g., Bcl-2, Caspase-3) .
Q. What analytical challenges arise in quantifying degradation products during stability studies?
- Methodological Answer :
- HPLC Method Development :
- Column : C18 (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid).
- Detection : UV at 254 nm for carbothioamide and 280 nm for degradation byproducts (e.g., oxidized sulfoxide forms) .
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor hydrolytic cleavage of the thioamide group (~15% degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
